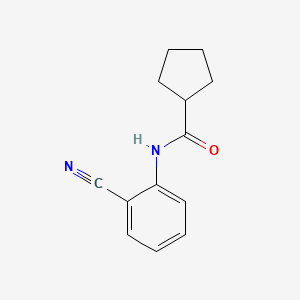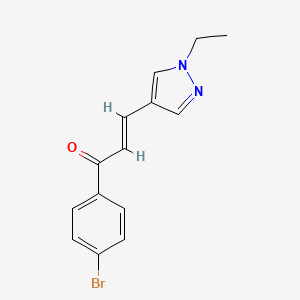![molecular formula C22H23N3O2 B5296943 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid, also known as PIPMBA, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
作用機序
4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid binds to the allosteric site of mGluR5, which is located outside the glutamate binding site, and inhibits the receptor activity by reducing its coupling to intracellular signaling pathways. This leads to the suppression of glutamate-mediated excitatory neurotransmission and the modulation of downstream effectors, such as calcium channels, protein kinases, and transcription factors. 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has been shown to be a highly selective and potent antagonist of mGluR5, with minimal off-target effects on other glutamate receptors or ion channels.
Biochemical and Physiological Effects:
4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In neurons, 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can inhibit long-term potentiation (LTP), a cellular mechanism of learning and memory, and reduce the excitotoxicity and oxidative stress induced by glutamate or amyloid-beta. In astrocytes, 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can attenuate the release of pro-inflammatory cytokines and chemokines, and enhance the clearance of glutamate and reactive oxygen species. In microglia, 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can inhibit the activation of NLRP3 inflammasome and the production of interleukin-1beta, a key mediator of neuroinflammation. 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has also been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, and to modulate the activation and differentiation of immune cells, such as T cells and dendritic cells.
実験室実験の利点と制限
4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has several advantages for lab experiments, such as its high potency and selectivity, its well-established pharmacological profile, and its availability from commercial sources. However, there are also some limitations and challenges associated with the use of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid, such as its potential toxicity and solubility issues, its species and tissue specificity, and its dependence on the experimental paradigm and readout. Therefore, careful consideration and validation of the experimental design and controls are necessary to ensure the reliability and reproducibility of the results.
将来の方向性
There are several future directions for the research on 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid and mGluR5, such as the development of more selective and potent antagonists, the elucidation of the structural and functional basis of the receptor-ligand interaction, the identification of the downstream effectors and signaling pathways, and the translation of the preclinical findings into clinical applications. Moreover, the integration of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid with other pharmacological and genetic tools, such as optogenetics, chemogenetics, and CRISPR-Cas9, can provide new insights into the complexity and diversity of mGluR5-mediated functions in health and disease.
合成法
The synthesis of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid involves several steps, including the reaction of 3-(piperidin-1-ylmethyl)benzaldehyde with 1H-imidazole-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride and the final acidification with hydrochloric acid. The purity and yield of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can be improved by recrystallization and column chromatography.
科学的研究の応用
4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has been extensively used as a pharmacological tool to study the function of mGluR5 in various biological systems, such as neurons, astrocytes, and microglia. It has been shown to modulate synaptic plasticity, neuroinflammation, and neurodegeneration, and to have potential therapeutic effects in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and addiction. 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has also been used to investigate the role of mGluR5 in non-neuronal cells, such as cancer cells and immune cells, and to explore the possibility of targeting mGluR5 for cancer therapy and immunomodulation.
特性
IUPAC Name |
4-[1-[3-(piperidin-1-ylmethyl)phenyl]imidazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(27)19-9-7-18(8-10-19)21-23-11-14-25(21)20-6-4-5-17(15-20)16-24-12-2-1-3-13-24/h4-11,14-15H,1-3,12-13,16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAVHSXMSRXPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)N3C=CN=C3C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)
![3-(4-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5296884.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)

![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)

![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)
![3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5296969.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5296975.png)